![molecular formula C7H7NO B027631 3-Acetylpyridine CAS No. 350-03-8](/img/structure/B27631.png)
3-Acetylpyridine
Overview
Description
3-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position of the pyridine ring. This compound is a colorless to yellow liquid with a characteristic odor and is soluble in water, chloroform, and methanol .
Mechanism of Action
Target of Action
3-Acetylpyridine primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .
Mode of Action
This compound is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Biochemical Pathways
This compound is involved in the electron input module of respiratory complex I . It is converted into 3-APMN, which activates SARM1 and induces SARM1-dependent NAD+ depletion . This process is part of the wider NAD+ metabolism, which is crucial for energy production in cells .
Pharmacokinetics
It is known that the compound is readily absorbed after intraperitoneal or subcutaneous injection . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of SARM1 by this compound leads to NAD+ depletion, axon degeneration, and neuronal death . In mice, systemic treatment with this compound causes rapid SARM1-dependent death, while local application to the peripheral nerve induces SARM1-dependent axon degeneration .
Biochemical Analysis
Biochemical Properties
3-Acetylpyridine interacts with various biomolecules in biochemical reactions. It is known to be converted into 3-APMN, which activates SARM1, a protein involved in NAD+ depletion, axon degeneration, and neuronal death . This interaction with SARM1 suggests that this compound plays a significant role in biochemical reactions related to neurodegeneration .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It induces SARM1-dependent NAD+ depletion, axon degeneration, and neuronal death . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into 3-APMN, which then activates SARM1 . This activation leads to NAD+ depletion, axon degeneration, and neuronal death
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in a study on rats, the levels of several amino acids in different CNS regions were studied at various times (4–28 days) after injection of this compound . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on mice, it was found that C57BL/6 mice are less sensitive to the neurotoxic effects of this compound than rats, and a dose more than 6.5 times that used for rats produces deficits in both balance and gait comparable to those in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolic antagonist used to decrease levels of nicotinamide (niacinamide) in laboratory animals
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support . Another method involves the dry distillation of calcium nicotinate and calcium acetate .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor where the reactants are metered into the reactor operating at high temperatures (around 410°C). This method ensures high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form 3-ethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-Ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Neurotoxicity and Motor Impairment Studies
Neurotoxic Effects on the Central Nervous System
3-Acetylpyridine is primarily recognized for its neurotoxic properties, particularly its ability to induce lesions in the inferior olive nucleus of the brain. This effect has been extensively studied in both rats and mice, where it leads to characteristic motor impairments resembling cerebellar ataxias.
-
Case Study: Motor Impairments in Rats
In a study involving rats, administration of 3-AP resulted in significant degeneration of neurons in the inferior olive, leading to loss of climbing fibers that innervate cerebellar Purkinje cells. This degeneration was associated with observable deficits in balance and gait, as measured by rotorod performance tests . The study quantified neuronal loss using the NeuN marker, showing a direct correlation between neuron count and motor performance metrics. - Data Table: Effects of this compound on Motor Function
Parameter | Control Group | 3-AP Treated Group | Statistical Significance |
---|---|---|---|
NeuN(+) Neuron Count | 150 ± 10 | 75 ± 5 | p < 0.01 |
Rotorod Performance (seconds) | 60 ± 5 | 30 ± 4 | p < 0.01 |
Gait Abnormalities (score) | 1 ± 0.2 | 4 ± 0.5 | p < 0.01 |
Pharmacological Applications
Role as a Metabolic Antagonist
This compound functions as a metabolic antagonist that decreases nicotinamide levels in laboratory animals. This property is utilized in various experimental contexts to understand metabolic pathways and neurodegenerative processes.
- Case Study: Nicotinamide Protection Against Neurotoxicity
Research has shown that administering nicotinamide after exposure to 3-AP can mitigate its lethal effects in rats. This protective mechanism was observed when nicotinamide was given within a specific time frame post-toxicity, highlighting potential therapeutic strategies for neuroprotection .
Clinical Relevance in Neurological Disorders
Induction of Myoclonus and Seizure Models
The neurotoxic effects of this compound extend to its role in inducing myoclonus and seizure-like states in animal models. These models are crucial for studying the underlying mechanisms of movement disorders and developing potential treatments.
- Case Study: Myoclonus Induction
A study demonstrated that systemic administration of 3-AP led to bilateral lesions in the inferior olive, resulting in a proconvulsant state characterized by myoclonic movements . This model provides insights into the pathophysiology of myoclonus and aids in testing pharmacological interventions aimed at reducing seizure activity.
Developmental Biology Research
Impact on Myelin Formation
Research has indicated that exposure to this compound during critical developmental windows adversely affects myelin formation and overall growth metrics in young rats.
- Case Study: Myelin Content Analysis
In experiments assessing myelin yield and cerebroside levels, rats treated with 3-AP exhibited significantly lower values compared to control groups at various developmental stages . This finding emphasizes the compound's potential impact on neurological development and myelination processes.
Comparison with Similar Compounds
3-Ethylpyridine: Similar in structure but with an ethyl group instead of an acetyl group.
Pyridine-3-carboxylic acid: An oxidation product of 3-Acetylpyridine.
3-Cyanopyridine: Another derivative of pyridine with a cyano group at the third position.
Uniqueness: this compound is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its use in flavor and fragrance industries highlight its versatility .
Biological Activity
3-Acetylpyridine (3-AP) is a compound recognized for its neurotoxic properties, particularly affecting the central nervous system. This article explores the biological activity of this compound, focusing on its neurotoxic effects, mechanisms of action, and implications for research and clinical studies.
Overview of this compound
This compound is a derivative of pyridine and serves as a metabolic antagonist of niacinamide (nicotinamide). It has been extensively used in experimental models to study neurodegenerative processes, particularly those resembling Friedreich's ataxia and other movement disorders.
Neurotoxic Mechanisms
The primary mechanism by which this compound exerts its neurotoxic effects involves the selective destruction of neurons in the inferior olive, leading to significant motor coordination deficits. The neurotoxicity is characterized by:
- Cell Death Mechanisms : Studies have shown that 3-AP induces active cell death features without typical apoptotic markers, such as chromatin condensation. Instead, it leads to extensive cytoplasmic damage and organelle swelling .
- Behavioral Changes : Administration of 3-AP results in behavioral dysfunctions including ataxia, impaired locomotor activity, and increased anxiety levels in animal models .
1. Behavioral Dysfunction in Rats
A study involving rats treated with this compound revealed significant behavioral alterations. The treated group exhibited decreased locomotor activity and increased anxiety compared to control groups. Histological analyses indicated a marked reduction in neuronal density in brain regions such as the hippocampus and striatum, alongside gliosis .
2. Cerebellar Ataxia Induction
In another study, a single intraperitoneal injection of 3-AP produced signs of cerebellar ataxia within 24 hours. This was accompanied by biochemical changes, including decreased levels of glutamic acid and taurine in various brain regions . The results highlighted the compound's capacity to induce specific amino acid alterations linked to neuronal damage.
3. Neurotoxicity in Mice
Research on C57BL/6 mice demonstrated that they are less sensitive to the neurotoxic effects of 3-AP compared to rats. Higher doses were required to observe similar deficits in balance and gait . The study quantified neuronal loss in the inferior olive and correlated it with impaired motor performance on rotarod tests.
Table 1: Effects of this compound on Neurotransmitter Levels
Brain Region | Glutamic Acid Change | Taurine Change | GABA Change |
---|---|---|---|
Cerebellum | Decreased | Decreased | No change |
Medulla Oblongata | Decreased | Decreased | No change |
Hippocampus | Decreased | No change | No change |
Striatum | Decreased | No change | No change |
Olfactory Bulbs | Decreased | No change | No change |
*Data compiled from multiple studies indicating neurotransmitter alterations post 3-AP administration .
Properties
IUPAC Name |
1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYGNROSJDEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044421 | |
Record name | 3-Acetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in acids,alcohol, ether, and water, Soluble (in ethanol) | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.103-1.112 | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
350-03-8 | |
Record name | 3-Acetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-03-8 | |
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Record name | Methyl pyridyl ketone | |
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Record name | 3-ACETYLPYRIDINE | |
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Record name | Ethanone, 1-(3-pyridinyl)- | |
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Record name | 3-Acetylpyridine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-pyridyl ketone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.906 | |
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Record name | 3-ACETYLPYRIDINE | |
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Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.5 °C | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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